PAB-Val-Lys-Boc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

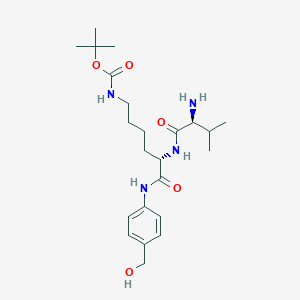

tert-butyl N-[(5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N4O5/c1-15(2)19(24)21(30)27-18(8-6-7-13-25-22(31)32-23(3,4)5)20(29)26-17-11-9-16(14-28)10-12-17/h9-12,15,18-19,28H,6-8,13-14,24H2,1-5H3,(H,25,31)(H,26,29)(H,27,30)/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDGVDDLTIMMLY-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)NC1=CC=C(C=C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the PAB-Val-Lys-Boc Linker in Antibody-Drug Conjugates

A Comprehensive Analysis of the Mechanism of Action, Experimental Evaluation, and Core Data for Researchers and Drug Development Professionals

This technical guide provides a detailed exploration of the p-aminobenzyl alcohol (PAB), valine-lysine (Val-Lys), tert-butyloxycarbonyl (Boc) linker system utilized in the development of advanced antibody-drug conjugates (ADCs). Herein, we dissect the core mechanism of action, furnish detailed experimental protocols for critical assays, and present relevant data to inform researchers, scientists, and drug development professionals in the oncology field.

Core Mechanism of Action

The PAB-Val-Lys-Boc linker is a sophisticated, enzyme-cleavable system designed for targeted drug delivery. Its efficacy hinges on a multi-stage process that ensures stability in systemic circulation and precise payload release within the target cancer cell.

1.1. System Components and Their Roles:

-

Antibody: The monoclonal antibody (mAb) component provides specificity, targeting a tumor-associated antigen on the surface of cancer cells.

-

PAB (p-aminobenzyl alcohol) Spacer: This self-immolative unit serves as the connection point for the cytotoxic payload. Following the enzymatic cleavage of the dipeptide, the PAB spacer undergoes a 1,6-elimination reaction, leading to the release of the unmodified, active drug.

-

Val-Lys (Valine-Lysine) Dipeptide: This dipeptide is the specific substrate for the lysosomal protease, Cathepsin B, which is often upregulated in the tumor microenvironment. This enzymatic susceptibility ensures that the linker is cleaved preferentially within the target cell's lysosomes.

-

Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group is employed during the synthesis of the linker-payload construct to protect the epsilon-amine of the lysine (B10760008) residue. This ensures selective conjugation and prevents unwanted side reactions. It is removed in the final stages of synthesis prior to conjugation with the antibody.

-

Payload: A highly potent cytotoxic agent designed to induce apoptosis or cell death upon release.

1.2. Signaling Pathway for ADC-Induced Cell Death:

The following diagram illustrates the general signaling pathway leading to apoptosis following the intracellular release of a tubulin-inhibiting payload, a common class of drugs used in ADCs.

An In-depth Technical Guide to the PAB-Val-Lys-Boc Linker: A Core Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p-aminobenzyl (PAB)-Val-Lys-Boc linker, a critical component in the development of antibody-drug conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and its role in the targeted delivery of cytotoxic agents. This document also includes detailed, illustrative experimental protocols for its synthesis and conjugation, alongside diagrams to elucidate key mechanisms.

Introduction to the PAB-Val-Lys-Boc Linker

The this compound linker is a protease-cleavable linker designed for use in ADCs. Its structure is meticulously crafted to ensure stability in systemic circulation while enabling specific and efficient release of a conjugated payload within the target cancer cell. This linker is composed of three key moieties:

-

Valine-Lysine (Val-Lys) Dipeptide: This dipeptide sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.

-

p-Aminobenzyl (PAB) Group: This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its unmodified, active form.

-

tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group protects the epsilon-amino group of the lysine (B10760008) residue. This prevents unwanted side reactions during synthesis and conjugation and can be removed at a specific step to allow for payload attachment.

The strategic combination of these components results in a linker that plays a pivotal role in the therapeutic efficacy and safety profile of an ADC.

Chemical Structure and Properties

The this compound linker is a white to off-white solid with the chemical formula C₂₃H₃₈N₄O₅ and a molecular weight of approximately 450.58 g/mol .[1][]

Chemical Structure:

Caption: Chemical structure of this compound linker.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound linker is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₈N₄O₅ | [] |

| Molecular Weight | 450.58 g/mol | [] |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | >96% | [] |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |

Stability

The stability of the dipeptide linker is a crucial factor for the overall performance of an ADC. Premature cleavage in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy. A comparative study on the stability of different dipeptide linkers in serum revealed that linkers with charged side chains, such as Val-Lys, can be more labile compared to their uncharged counterparts like Val-Cit.[]

| Dipeptide Linker | Half-life (t₁/₂) in Serum (hours) | Reference |

| Val-Lys | 8.2 | [] |

| Val-Arg | 1.8 | [] |

| Val-Ala | 23 | [] |

| Val-Cit | 11.2 | [] |

This data suggests that while the Val-Lys linker is susceptible to cleavage, its stability may be suitable for certain ADC applications, particularly when rapid payload release in the tumor microenvironment is desired.

Mechanism of Action in Antibody-Drug Conjugates

The this compound linker is an integral part of the ADC's mechanism of action, which can be summarized in the following steps:

Caption: General mechanism of action of an ADC utilizing a cleavable linker.

Enzymatic Cleavage Pathway

Within the acidic environment of the lysosome, proteases such as Cathepsin B recognize and cleave the amide bond between the valine and lysine residues of the linker. This initial cleavage event triggers a cascade that leads to the release of the active payload.

Caption: Enzymatic cleavage and self-immolation cascade of the PAB-Val-Lys linker.

The cleavage of the dipeptide by Cathepsin B exposes a free amine on the PAB group. This initiates a spontaneous 1,6-electronic cascade through the aromatic ring, leading to the release of the payload, carbon dioxide, and the aromatic remnant of the PAB spacer. This "self-immolative" characteristic is crucial as it ensures that the released drug is in its native, fully active form.

Experimental Protocols

The following sections provide detailed, illustrative protocols for the synthesis of the this compound linker and its subsequent conjugation to a payload and an antibody. These protocols are based on established principles of peptide synthesis and bioconjugation chemistry.

Synthesis of PAB-Val-Lys(Boc)-OH

This protocol outlines a plausible synthetic route for the this compound linker.

Materials:

-

Boc-Val-OH

-

H-Lys(Boc)-OMe·HCl

-

p-Aminobenzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Hexane

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of Boc-Val-Lys(Boc)-OMe:

-

Dissolve Boc-Val-OH (1.1 eq) and NHS (1.1 eq) in DCM.

-

Cool the solution to 0 °C and add DCC (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

In a separate flask, dissolve H-Lys(Boc)-OMe·HCl (1.0 eq) in DMF and add TEA (2.5 eq).

-

Add the activated Boc-Val-OSu solution to the lysine solution and stir at room temperature overnight.

-

Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (EtOAc/hexane gradient) to obtain Boc-Val-Lys(Boc)-OMe.

-

-

Saponification to Boc-Val-Lys(Boc)-OH:

-

Dissolve the dipeptide methyl ester in a mixture of methanol (B129727) and water.

-

Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with 1 M HCl and extract with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-Val-Lys(Boc)-OH.

-

-

Coupling to p-Aminobenzyl alcohol:

-

Follow a similar activation and coupling procedure as in step 1, using Boc-Val-Lys(Boc)-OH and p-aminobenzyl alcohol as the coupling partners.

-

Purify the final product, PAB-Val-Lys(Boc)-OH, by silica gel column chromatography.

-

Conjugation of PAB-Val-Lys(Boc)-Payload to an Antibody

This protocol describes a general method for conjugating a payload functionalized with the this compound linker to an antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

PAB-Val-Lys(Boc)-Payload with a maleimide (B117702) group

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sephadex G-25 column for buffer exchange

-

PBS, pH 7.4

-

Sodium acetate buffer, pH 5.0

Procedure:

-

Antibody Reduction:

-

Incubate the mAb solution with a 10-fold molar excess of TCEP at 37 °C for 2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP by buffer exchange into PBS using a Sephadex G-25 column.

-

-

Linker-Payload Conjugation:

-

Dissolve the maleimide-functionalized PAB-Val-Lys(Boc)-Payload in DMSO to prepare a stock solution.

-

Add the linker-payload solution to the reduced mAb solution at a molar ratio of 5-10:1 (linker-payload:mAb).

-

Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.

-

Quench the reaction by adding an excess of N-acetylcysteine.

-

-

Purification and Characterization:

-

Purify the resulting ADC by size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and/or mass spectrometry.

-

Conclusion

The this compound linker represents a sophisticated and highly adaptable tool in the field of antibody-drug conjugates. Its protease-cleavable dipeptide and self-immolative spacer ensure targeted payload release, contributing to the enhanced efficacy and reduced off-target toxicity of ADCs. A thorough understanding of its chemical properties, stability, and mechanism of action is paramount for the rational design and development of next-generation cancer therapeutics. The illustrative protocols provided herein offer a foundational framework for researchers to synthesize and utilize this valuable linker in their ADC constructs.

References

An In-depth Technical Guide to the Enzymatic Cleavage of PAB-Val-Lys-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the p-aminobenzyl carbamate (B1207046) (PAB) linker featuring a Valine-Lysine (Val-Lys) dipeptide with a Boc-protected lysine (B10760008). This linker system is integral to the design of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs), where precise release of a cytotoxic payload at the target site is paramount. This document details the core cleavage mechanism, presents comparative quantitative data, and provides detailed experimental protocols for the characterization of such systems.

Core Principles of PAB-Val-Lys-Boc Cleavage

The this compound linker is a sophisticated chemical tool designed for conditional payload release. Its function relies on a two-stage process: an initial enzymatic cleavage followed by a self-immolative chemical decomposition.

Stage 1: Enzymatic Recognition and Cleavage

The primary mechanism for the release of a payload from a Val-Lys linker is through enzymatic hydrolysis mediated by lysosomal proteases.[] In the context of cancer therapy, ADCs are designed to be internalized by target cells through receptor-mediated endocytosis.[2][3][4][5] The ADC-receptor complex is then trafficked through the endosomal pathway to the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.0) and a high concentration of degradative enzymes.[2][3][4][5]

Within the lysosome, proteases such as Cathepsin B recognize and cleave the amide bond of the dipeptide linker.[] Cathepsin B, a cysteine protease often overexpressed in tumor cells, preferentially cleaves peptide bonds C-terminal to specific amino acid sequences.[6][7] For the Val-Lys linker, Cathepsin B targets the bond between the Lysine residue and the p-aminobenzyl carbamate (PABC) spacer.

Stage 2: Self-Immolative Cascade

The enzymatic cleavage is the trigger for the second stage. The cleavage of the Lys-PAB bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate rapidly undergoes a spontaneous, irreversible 1,6-elimination reaction. This "self-immolative" cascade results in the release of the unmodified, active payload, along with carbon dioxide and an aromatic remnant.[8] This traceless release mechanism is crucial as it ensures the cytotoxic drug is delivered in its most potent form.

It is important to note that the tert-butyloxycarbonyl (Boc) group on the lysine side chain is a protecting group used during chemical synthesis. It is not part of the biological cleavage mechanism within the cell. The Boc group is typically removed chemically, for example with trifluoroacetic acid (TFA), during the synthesis or modification of the drug-linker conjugate before it is administered.

Quantitative Data on Dipeptide Linker Cleavage

While specific kinetic parameters (K_m, k_cat) for the Cathepsin B-mediated cleavage of the PAB-Val-Lys linker are not widely available in public literature, valuable insights can be drawn from comparative studies using analogous dipeptide linkers. The choice of dipeptide significantly influences cleavage efficiency and plasma stability.

The table below summarizes representative comparative data for different dipeptide linkers. It is important to note that absolute rates can vary depending on the full ADC construct, payload, and experimental conditions.

| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Stability in Human Plasma (Half-life) | Stability in Mouse Plasma (Half-life) | Key Considerations |

| Val-Cit | Standard Reference | ~230 days | ~80 hours | The most common and well-studied cathepsin-cleavable linker.[6][7] |

| Phe-Lys | Faster than Val-Cit | ~30 days | ~12.5 hours | Structurally similar to Val-Lys. One study showed 30-fold faster drug release from a model substrate with pure Cathepsin B compared to Val-Cit, though rates were identical in a lysosomal lysate, suggesting the involvement of multiple proteases.[9][10] |

| Val-Ala | ~50% of Val-Cit | High | Unstable | Exhibits lower hydrophobicity, which can be advantageous for preventing aggregation at high drug-to-antibody ratios (DARs).[9] |

| Lys-Val-Cit | More labile than Val-Cit in mouse plasma | Stable in human serum | More labile | The position of Lysine influences stability; at the P3 position, it increases lability to mouse carboxylesterases.[6][7][11] |

Data is compiled from various literature sources and is intended for comparative purposes.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved.

References

- 2. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. preprints.org [preprints.org]

PAB-Val-Lys-Boc: An In-Depth Technical Guide for Targeted Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Central to the design and efficacy of ADCs is the linker molecule, which connects the tumor-targeting monoclonal antibody to a potent cytotoxic payload. The PAB-Val-Lys-Boc linker is a sophisticated, cleavable linker system designed for selective drug release within the tumor microenvironment. This technical guide provides a comprehensive overview of the this compound linker, including its core mechanism of action, synthesis, and key experimental protocols for its evaluation in ADC research.

Core Concepts: Structure and Mechanism of Action

The this compound linker is a composite structure, each component playing a crucial role in its function:

-

PAB (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Following enzymatic cleavage of the peptide portion, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the traceless release of the unmodified, active cytotoxic drug.[1]

-

Val-Lys (Valine-Lysine): This dipeptide sequence serves as the recognition site for specific proteases that are highly expressed in the lysosomal compartment of cancer cells, most notably Cathepsin B.[2]

-

Boc (tert-Butyloxycarbonyl): The Boc group is a protecting group for the epsilon-amino group of the lysine (B10760008) residue. This prevents unwanted reactions during synthesis and conjugation and is typically removed in the final stages or remains as part of the linker structure depending on the overall ADC design.

The targeted drug release is orchestrated through a signaling pathway initiated upon ADC internalization by the cancer cell.

Quantitative Data Summary

The performance of an ADC is critically dependent on the properties of its linker. The following tables summarize key quantitative parameters for dipeptide linkers relevant to the this compound system. Direct quantitative data for this compound is often proprietary; therefore, data for the closely related and well-studied Val-Cit linker is provided for comparative purposes.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

| Linker Type | Species | Incubation Time (days) | % Intact ADC Remaining | Reference |

| Val-Cit | Human | 28 | >95% | [3] |

| Val-Cit | Mouse | 14 | <5% | [3] |

| Phe-Lys | Human | 1.25 | ~50% | [4] |

| Phe-Lys | Mouse | 0.5 | ~50% | [3] |

Note: The instability of Val-Cit linkers in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c).[5]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Dipeptide Linkers

| Payload | Dipeptide Linker | Cell Line | IC50 (pmol/L) | Reference |

| MMAE | Val-Cit | HER2+ Cells | 14.3 | [6] |

| MMAE | Val-Ala | HER2+ Cells | 92 | [5] |

| MMAF | Non-cleavable | HER2+ Cells | 609 | [5] |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and antigen expression levels of the cell line.[7]

Experimental Protocols

Reproducible and well-documented experimental protocols are essential for the evaluation of ADCs. The following sections provide detailed methodologies for key assays.

Synthesis of PAB-Val-Lys(Boc)

While a specific, publicly available, step-by-step protocol for the complete synthesis of this compound is limited, the following represents a plausible synthetic workflow based on established peptide coupling and protection methodologies.

Detailed Protocol:

-

Synthesis of Boc-Lys(Boc)-PABOH:

-

Dissolve Boc-Lys(Boc)-OH (1 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a peptide coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Boc-Lys(Boc)-PABOH.

-

-

Boc Deprotection of the Valine N-terminus:

-

Dissolve Boc-Val-OH in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the TFA salt of Valine.

-

-

Coupling of Valine to Lys(Boc)-PABOH:

-

Synthesize H-Lys(Boc)-PABOH by treating Boc-Lys(Boc)-PABOH with TFA in DCM as described above.

-

Dissolve the resulting H-Lys(Boc)-PABOH TFA salt and Boc-Val-OH (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (3 equivalents, to neutralize the TFA salt and facilitate coupling).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Perform an aqueous workup and extraction as previously described.

-

Purify the final product, Boc-Val-Lys(Boc)-PABOH, by flash column chromatography.

-

Cathepsin B Cleavage Assay

This assay quantifies the rate at which Cathepsin B cleaves the dipeptide linker. A fluorogenic substrate is typically used for continuous monitoring of enzymatic activity.

Materials:

-

Recombinant human Cathepsin B

-

Cathepsin B Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 6.0)

-

Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

-

Cathepsin B inhibitor (e.g., CA-074)

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation:

-

Activate Cathepsin B according to the manufacturer's instructions.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired working concentration in assay buffer.

-

Prepare a stock solution of the inhibitor in DMSO.

-

-

Assay Setup:

-

To appropriate wells of the 96-well plate, add 50 µL of assay buffer.

-

For inhibitor control wells, add the inhibitor to a final desired concentration.

-

Add 50 µL of the diluted substrate solution to all wells.

-

Initiate the reaction by adding 10 µL of activated Cathepsin B to the appropriate wells. For blank wells, add 10 µL of assay buffer.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme) from all readings.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve.

-

To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.[8]

-

In Vitro ADC Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

Antibody-Drug Conjugate (ADC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in culture medium.

-

Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank), untreated cells (negative control), and cells treated with the unconjugated antibody.

-

-

Incubation:

-

Incubate the plate for a period that allows for the cytotoxic effect of the payload to manifest (typically 72-96 hours).

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The this compound linker represents a sophisticated and highly adaptable platform for the development of targeted cancer therapies. Its cathepsin B-cleavable dipeptide and self-immolative spacer ensure efficient and specific release of cytotoxic payloads within the tumor microenvironment. A thorough understanding of its mechanism, coupled with robust and reproducible experimental validation, is paramount for the successful preclinical and clinical development of novel ADCs. This technical guide provides a foundational framework for researchers to design, synthesize, and evaluate ADCs incorporating this promising linker technology.

References

- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Therapeutics: A Technical Guide to the PAB-Val-Lys-Boc Linker

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision medicine, particularly in oncology. The specificity of a monoclonal antibody is ingeniously coupled with the potency of a cytotoxic agent through a chemical linker, a critical component that dictates the efficacy and safety of the entire construct. This technical guide delves into the discovery, synthesis, and mechanism of the PAB-Val-Lys-Boc linker, a cleavable linker system integral to the development of next-generation ADCs.

Discovery and Rationale

The concept of utilizing dipeptide linkers, such as those containing a valine-lysine motif, emerged from the understanding of lysosomal biology in tumor cells. Many lysosomal proteases, notably cathepsins, are overexpressed in the tumor microenvironment. This differential expression provides a targeted mechanism for drug release. The this compound linker is a sophisticated iteration of this concept, incorporating a p-aminobenzyl (PAB) self-immolative spacer. The valine-lysine dipeptide is specifically designed to be recognized and cleaved by lysosomal proteases. The tert-butyloxycarbonyl (Boc) protecting group on the lysine (B10760008) side-chain allows for controlled, stepwise synthesis and subsequent conjugation of a payload.

Synthesis of the this compound Linker

The synthesis of the this compound linker is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for building peptide chains.

Experimental Protocol: Solid-Phase Synthesis

Materials:

-

Fmoc-p-aminobenzyl alcohol (PAB-OH) loaded resin

-

Fmoc-L-Lys(Boc)-OH

-

Fmoc-L-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) in dimethylformamide (DMF) (20%)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

Procedure:

-

Resin Swelling: The Fmoc-PAB-OH loaded resin is swollen in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then thoroughly washed with DMF and DCM.

-

First Amino Acid Coupling (Lysine): Fmoc-L-Lys(Boc)-OH is pre-activated with DIC and HOBt in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The resin is washed with DMF and DCM.

-

Fmoc Deprotection: The Fmoc group on the newly coupled lysine residue is removed using 20% piperidine in DMF. The resin is washed with DMF and DCM.

-

Second Amino Acid Coupling (Valine): Fmoc-L-Val-OH is pre-activated with DIC and HOBt in DMF and coupled to the deprotected lysine residue on the resin for 2 hours. The resin is washed with DMF and DCM.

-

Final Fmoc Deprotection: The Fmoc group on the terminal valine is removed with 20% piperidine in DMF.

-

Cleavage and Deprotection: The resin is treated with a TFA cleavage cocktail for 2-3 hours to cleave the linker from the resin and remove the Boc protecting group from the lysine side-chain.

-

Precipitation and Purification: The cleaved linker is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

| Parameter | Value |

| Chemical Formula | C23H38N4O5 |

| Molecular Weight | 450.58 g/mol |

| Purity (Post-HPLC) | >96% |

| Typical Yield | 40-60% (overall) |

| CAS Number | 1432969-86-2 |

Mechanism of Action: Targeted Payload Release

The this compound linker is designed for stability in systemic circulation and specific cleavage within the target cell.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome lead to the enzymatic cleavage of the Val-Lys dipeptide bond. This cleavage event triggers a spontaneous 1,6-elimination reaction of the PAB spacer, which rapidly releases the active cytotoxic payload into the cytoplasm, leading to cell death.

Conjugation to Antibodies

The conjugation of the this compound linker (after payload attachment) to a monoclonal antibody is a critical step in ADC production. This is typically achieved by targeting the ε-amino groups of surface-exposed lysine residues on the antibody.

Experimental Protocol: Lysine Conjugation

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Payload-linker construct with an amine-reactive group (e.g., N-hydroxysuccinimide [NHS] ester)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Payload-Linker Activation: The carboxylic acid of the payload-linker construct is activated to an NHS ester.

-

Antibody Preparation: The antibody is buffer-exchanged into a conjugation-compatible buffer.

-

Conjugation Reaction: The activated payload-linker is added to the antibody solution at a specific molar ratio. The reaction is typically incubated for 2-4 hours at room temperature or 4°C.

-

Quenching: The reaction is quenched by adding an excess of a small molecule containing a primary amine (e.g., Tris or glycine).

-

Purification: The resulting ADC is purified from unconjugated payload-linker and other reaction components using size-exclusion chromatography.

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

Quantitative Analysis of Conjugation

| Analysis Method | Parameter Measured | Typical Values |

| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | 2 - 4 |

| Hydrophobic Interaction Chromatography (HIC) | Distribution of different drug-loaded species | Heterogeneous |

| Mass Spectrometry (MS) | Exact mass of ADC species and DAR confirmation | Confirmatory |

| Size-Exclusion Chromatography (SEC) | Percentage of aggregation and fragments | < 5% |

Experimental Workflow

The development of an ADC utilizing the this compound linker follows a structured workflow from synthesis to in vitro and in vivo evaluation.

This workflow ensures the systematic development and rigorous testing of the ADC to ensure its quality, stability, and therapeutic potential before advancing to clinical trials. The this compound linker represents a key technology in this process, enabling the creation of highly targeted and effective cancer therapies.

Theoretical Models of PAB-Val-Lys-Boc Linker Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery within the target tumor cell.[1][2] This technical guide provides a comprehensive overview of the theoretical models governing the stability of the p-aminobenzyl carbamate (B1207046) (PABC) Val-Lys-Boc linker, a cleavable linker system designed for specific enzymatic release of therapeutic payloads.

The PAB-Val-Lys-Boc linker belongs to the class of enzymatically cleavable linkers, which are designed to be selectively cleaved by proteases that are highly expressed in the lysosomal compartments of cancer cells.[3][] The core components of this linker system are:

-

Valine-Lysine (Val-Lys) dipeptide: This sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B.[3][]

-

p-Aminobenzyl Carbamate (PABC) self-immolative spacer: Following enzymatic cleavage of the dipeptide, this spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified payload.[5]

-

tert-Butyloxycarbonyl (Boc) protecting group: This group protects the ε-amine of the lysine (B10760008) residue. Its role in the overall stability and function of the linker is a key consideration.

While extensive research exists for the analogous Val-Cit-PABC linker, specific theoretical and quantitative data for the this compound variant is less prevalent in publicly available literature. Therefore, this guide will present a theoretical model based on the well-understood principles of related peptide linkers and self-immolative chemistry, supplemented with general experimental protocols for stability assessment.

Core Theoretical Models of Stability and Degradation

The stability of the this compound linker is governed by a balance of chemical and enzymatic factors. The primary degradation pathway is intended to be enzymatic cleavage within the lysosome, followed by self-immolation. However, premature degradation in systemic circulation is a potential liability that must be understood and minimized.

Enzymatic Cleavage by Lysosomal Proteases

The intended mechanism of action for the this compound linker relies on the enzymatic activity of lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[6][7][8] Cathepsin B is a cysteine protease that recognizes and cleaves specific peptide sequences.[7][8] The Val-Lys dipeptide is a known substrate for Cathepsin B, which cleaves the peptide bond between the lysine residue and the PABC spacer.[3]

The cleavage efficiency can be influenced by several factors:

-

Steric Hindrance: The proximity of the bulky antibody and the payload can sterically hinder the access of Cathepsin B to the cleavage site. The PABC spacer helps to mitigate this by creating distance between the payload and the dipeptide.[6]

-

Amino Acid Sequence: The specific amino acids in the peptide linker are critical for enzyme recognition and cleavage kinetics. While Val-Cit is a more commonly studied sequence, Val-Lys also serves as a substrate for Cathepsin B.[3]

The following diagram illustrates the proposed enzymatic cleavage and self-immolation pathway of the this compound linker within a target cancer cell.

Instability in Rodent Plasma

A significant challenge in the preclinical evaluation of ADCs with peptide-based linkers, particularly those containing a PABC spacer, is their instability in rodent plasma.[7][9] This instability is primarily attributed to the activity of carboxylesterase 1c (Ces1c) in mice and rats, an enzyme that is not present in human plasma.[7] Ces1c can prematurely cleave the linker, leading to off-target toxicity and an underestimation of the ADC's therapeutic potential in human subjects.

While this phenomenon is well-documented for the Val-Cit-PABC linker, it is highly probable that a this compound linker would exhibit similar susceptibility to rodent Ces1c. The exact cleavage site by Ces1c on the Val-Lys linker would require empirical determination.

The Role of the Boc Protecting Group

The tert-Butyloxycarbonyl (Boc) group on the lysine side chain is a standard protecting group in peptide synthesis.[10] In the context of the final ADC linker, its presence serves several potential purposes:

-

Modulation of Physicochemical Properties: The Boc group increases the hydrophobicity of the linker, which could influence the overall solubility, aggregation propensity, and pharmacokinetic profile of the ADC.

-

Steric Shielding: The bulky Boc group might offer some steric hindrance, potentially protecting the adjacent peptide bond from premature enzymatic cleavage in circulation. However, it could also impact the efficiency of cleavage by the intended lysosomal proteases.

-

Stability: The Boc group itself is generally stable under physiological conditions (pH 7.4) but is labile to acidic conditions.[10] The acidic environment of the lysosome (pH ~4.5-5.0) could potentially lead to the removal of the Boc group, although this is likely slower than the enzymatic cleavage of the main peptide backbone. The primary mechanism of Boc removal in a laboratory setting is treatment with strong acids like trifluoroacetic acid (TFA).[11]

The precise impact of the Boc group on the PAB-Val-Lys linker's stability and degradation kinetics requires experimental validation.

Quantitative Data on Linker Stability

| Linker Type | Species | Incubation Time | % Intact ADC Remaining / % Payload Release | Reference |

| Val-Cit-PABC-MMAE | Human Plasma | 7 days | >85% Intact ADC | [9] |

| Val-Cit-PABC-MMAE | Mouse Plasma | 7 days | <20% Intact ADC | [9] |

| Val-Cit-PABC-Auristatin | Mouse Plasma | 4.5 days | Varies by conjugation site (20-80% intact) | [12] |

| Thioether (non-cleavable) | Rat Plasma | ~4.6 days (t½) | High stability | [13] |

Experimental Protocols for Stability Assessment

A thorough evaluation of linker stability requires a combination of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from the ADC in plasma from different species (e.g., human, cynomolgus monkey, rat, mouse).

Methodology:

-

Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh, anticoagulated plasma. Prepare a control sample in a suitable buffer like PBS.[14]

-

Incubation: Incubate all samples at 37°C with gentle agitation.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[14] Immediately stop the reaction, for example, by freezing at -80°C or by adding a quenching solution.[14]

-

Sample Processing:

-

For Released Payload Analysis: Precipitate plasma proteins using a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14] Centrifuge to pellet the proteins and collect the supernatant.[14]

-

For Intact ADC Analysis: Use immuno-affinity capture (e.g., with Protein A/G magnetic beads) to isolate the ADC from the plasma matrix.[14]

-

-

Analysis:

-

Quantify the released payload in the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

-

Analyze the intact or partially degraded ADC using techniques like Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), or LC-MS to determine the drug-to-antibody ratio (DAR).[1][15]

-

-

Data Interpretation: Plot the percentage of intact ADC or released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.

The following diagram outlines a typical workflow for an in vitro plasma stability assay.

Lysosomal Stability and Cleavage Assay

Objective: To evaluate the linker's susceptibility to cleavage and subsequent payload release in a simulated lysosomal environment.

Methodology:

-

Preparation:

-

Prepare a buffer that mimics the lysosomal environment (e.g., pH 4.5-5.0, containing a reducing agent like DTT).[8]

-

Alternatively, use isolated lysosomal fractions from a relevant cell line.

-

-

Enzyme Addition: Add a purified lysosomal protease, such as recombinant human Cathepsin B, to the reaction mixture.[8]

-

Incubation: Incubate the ADC in the prepared lysosomal buffer at 37°C.

-

Time Points: Collect samples at various time points and quench the reaction.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the released payload.

-

Data Interpretation: Determine the rate of enzymatic cleavage and payload release under lysosomal conditions.

Conclusion

The this compound linker represents a potentially effective system for the targeted delivery of cytotoxic agents. Its stability is predicated on the selective cleavage of the Val-Lys dipeptide by lysosomal enzymes, followed by the rapid self-immolation of the PABC spacer. However, a critical consideration in its development and preclinical evaluation is its likely susceptibility to premature cleavage by carboxylesterases in rodent plasma, a phenomenon well-documented for structurally similar linkers. The presence of the Boc protecting group on the lysine residue may influence the linker's physicochemical properties and its interaction with both degrading and target enzymes.

Comprehensive experimental evaluation, utilizing the protocols outlined in this guide, is essential to fully characterize the stability profile of any ADC employing this linker technology. Such studies will provide the necessary data to inform on the potential for off-target toxicity and to accurately predict the linker's performance in a clinical setting. Further research focusing specifically on the this compound linker is warranted to build a more complete understanding of its behavior and to optimize its design for future therapeutic applications.

References

- 1. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]

- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 3. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]

PAB-Val-Lys-Boc Linker: An In-depth Technical Guide for Novel Bioconjugation Strategies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The PAB-Val-Lys-Boc linker is a critical component in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This enzyme-cleavable linker system offers a strategic advantage by ensuring the stable circulation of a cytotoxic payload in systemic circulation and facilitating its specific release within the target cell's lysosomal compartment. This targeted release is primarily mediated by the lysosomal protease Cathepsin B, which is often upregulated in the tumor microenvironment. This guide provides a comprehensive overview of the this compound linker, including its mechanism of action, synthesis, and application in bioconjugation. It further details experimental protocols for conjugation, characterization, and efficacy assessment of the resulting bioconjugates.

Introduction to this compound Linker

The this compound linker is a composite structure designed for controlled drug delivery. It consists of three key components:

-

Valine-Lysine (Val-Lys) Dipeptide: This dipeptide sequence serves as the specific recognition and cleavage site for the lysosomal protease Cathepsin B. The presence of lysine (B10760008) at the P1 position has been shown to enhance the rate of enzymatic cleavage.[1]

-

p-Aminobenzyl Alcohol (PAB) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic payload. Upon cleavage of the dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active drug.

-

tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group protects the epsilon-amino group of the lysine residue, preventing unwanted side reactions during synthesis and conjugation. This protecting group is typically removed in the final steps of ADC production or remains on the final conjugate.

The strategic design of this linker ensures that the potent cytotoxic payload remains inactive and attached to the antibody while in circulation, minimizing off-target toxicity. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the acidic environment and the presence of enzymes like Cathepsin B trigger the cleavage of the linker and the release of the active drug.[2][3]

Quantitative Data

The following tables summarize key quantitative data related to the performance of Val-Lys containing linkers. It is important to note that specific data for the this compound linker is limited in publicly available literature; therefore, data from closely related Val-Lys and Val-Cit linkers are included for comparative purposes.

Table 1: Plasma Stability of Dipeptide Linkers

| Linker Type | Species | Matrix | Half-life (t½) | Reference |

| Val-Lys | Mouse | Serum | 8.2 hours | [4] |

| Val-Cit | Human | Plasma | Stable for 28 days | [4][5] |

| Val-Cit | Mouse | Plasma | >95% degradation after 14 days | [5] |

Table 2: Cathepsin B Cleavage of Dipeptide Linkers

| Dipeptide Substrate | Relative Cleavage Rate (Normalized to Val-Cit) | Reference |

| Phe-Lys | 30x faster | [6] |

| Val-Cit | 1.0 (baseline) | [6] |

| Val-Ala | Slower than Val-Cit | [7] |

Mechanism of Action and Cellular Signaling

The efficacy of an ADC utilizing the this compound linker is dependent on a cascade of events, from cellular uptake to the induction of apoptosis by the released payload.

Caption: General workflow of ADC action from circulation to apoptosis.

Commonly used payloads with cleavable linkers like this compound include DNA-damaging agents such as duocarmycin and topoisomerase inhibitors like PNU-159682.

-

Duocarmycin: This class of potent antitumor agents alkylates the N3 of adenine (B156593) in the minor groove of DNA.[8] This DNA damage triggers a cellular response that can lead to apoptosis, particularly in rapidly dividing cancer cells with compromised DNA repair mechanisms.[1][5][9] The activation of DNA damage recognition and repair pathways is a key cellular response to duocarmycin.[9]

Caption: Signaling pathway of Duocarmycin-induced apoptosis.

-

PNU-159682: This is a potent metabolite of the anthracycline nemorubicin (B1684466) and acts as a topoisomerase II inhibitor.[10][11] By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 leads to the accumulation of DNA double-strand breaks, which in turn activates cell cycle arrest and the apoptotic cascade.[11][12]

Caption: Signaling pathway of PNU-159682-induced apoptosis.

Experimental Protocols

Synthesis of this compound Linker

Materials:

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Val-OH

-

p-Aminobenzyl alcohol

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Deprotection reagents (e.g., piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Standard SPPS resin (e.g., Wang resin)

-

Solvents (DMF, DCM, etc.)

Protocol:

-

Resin Loading: Load Fmoc-Lys(Boc)-OH onto the resin using a standard esterification procedure.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the lysine.

-

Valine Coupling: Couple Fmoc-Val-OH to the deprotected lysine on the resin using a coupling agent like HATU or DIC in the presence of a base such as DIPEA.

-

Fmoc Deprotection: Remove the Fmoc group from the valine residue using 20% piperidine in DMF.

-

PAB Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide on the resin. This can be achieved by activating the carboxyl group of a protected p-aminobenzoic acid derivative and then reducing the acid to an alcohol, or by direct coupling of p-aminobenzyl alcohol under specific conditions.

-

Cleavage from Resin: Cleave the fully assembled linker from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Purification: Purify the crude linker by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the this compound linker by LC-MS and NMR.

Caption: Synthetic workflow for this compound linker.

Antibody-Drug Conjugation

This protocol describes the conjugation of a maleimide-activated this compound-Payload construct to a thiolated antibody.

Materials:

-

Thiolated monoclonal antibody (mAb)

-

Maleimide-activated this compound-Payload

-

Reduction buffer (e.g., PBS with EDTA)

-

Reducing agent (e.g., TCEP)

-

Conjugation buffer (e.g., PBS, pH 7.2-7.4)

-

Quenching agent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Protocol:

-

Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP to generate free thiol groups. The molar excess of TCEP and reaction time should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Linker-Payload Activation: The this compound linker is first conjugated to the payload and then activated with a maleimide (B117702) group.

-

Conjugation: React the thiolated mAb with the maleimide-activated linker-payload in a suitable conjugation buffer. The reaction is typically carried out at room temperature for 1-2 hours.

-

Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques like HIC-HPLC, RP-HPLC, and SEC.

Caption: Workflow for antibody-drug conjugation.

ADC Characterization: HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the drug-to-antibody ratio (DAR) distribution of an ADC.

Materials:

-

HIC column (e.g., Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

ADC sample

Protocol:

-

System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

-

Sample Injection: Inject the ADC sample onto the column.

-

Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species eluting later. The average DAR can be calculated from the peak areas of the different species.[13]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potency of the ADC.

Materials:

-

Target cancer cell line (expressing the target antigen)

-

Control cell line (low or no antigen expression)

-

Complete cell culture medium

-

ADC and control antibody

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and a vehicle control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the development of targeted bioconjugates. Its enzyme-cleavable nature provides a robust mechanism for controlled drug release, enhancing the therapeutic window of potent cytotoxic agents. While further research is needed to fully characterize the specific kinetics and in vivo behavior of ADCs utilizing this linker, the available data and established protocols provide a strong foundation for its successful implementation in novel bioconjugation strategies. This guide offers researchers and drug developers a detailed technical overview to support the design, synthesis, and evaluation of next-generation ADCs based on the this compound linker.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.csic.es [digital.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. e-b-f.eu [e-b-f.eu]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajibio-pharma.com [ajibio-pharma.com]

- 11. Facebook [cancer.gov]

- 12. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for PAB-Val-Lys-Boc Linker Payload Attachment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for attaching cytotoxic payloads to the PAB-Val-Lys-Boc linker, a cleavable linker system integral to the development of Antibody-Drug Conjugates (ADCs). This document details the linker's mechanism of action, step-by-step protocols for payload conjugation, and methods for the purification and characterization of the resulting drug-linker conjugate and final ADC.

Introduction to the this compound Linker

The p-aminobenzyl (PAB), valine (Val), lysine (B10760008) (Lys) linker with a tert-butyloxycarbonyl (Boc) protecting group is a sophisticated tool in ADC development. It is designed for controlled release of a cytotoxic payload within the target cell. The dipeptide sequence, Val-Lys, is susceptible to cleavage by lysosomal proteases such as Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of the unmodified cytotoxic drug. The Boc protecting group on the lysine side chain allows for selective payload attachment strategies.[1][2]

Mechanism of Action

The therapeutic action of an ADC utilizing the PAB-Val-Lys linker follows a multi-step intracellular pathway.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and conjugation of a this compound linker with a model payload, Monomethyl Auristatin E (MMAE). Actual results may vary depending on the specific payload, antibody, and experimental conditions.

Table 1: Representative Data for Boc-Val-Lys-PABC-MMAE Synthesis

| Step | Reactants (Molar Ratio) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

| Boc Deprotection | PAB-Val-Lys(Boc)-Boc + TFA (1:20) | DCM | 25 | 2 | >95 | >98% |

| Payload Coupling | Deprotected Linker:MMAE:HATU:DIPEA (1:1.1:1.1:2) | DMF | 25 | 4 | 80-90 | >95% |

Table 2: Representative Data for ADC Conjugation and Characterization

| Parameter | Value | Method |

| Antibody Concentration | 10 mg/mL | UV-Vis (A280) |

| Drug-Linker to Antibody Ratio (Molar) | 5:1 | - |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, LC-MS |

| Monomer Purity | >95% | SEC-HPLC |

| Free Drug-Linker | <1% | RP-HPLC |

| In Vitro Cytotoxicity (IC50 on HER2+ cells) | 1-10 ng/mL | MTT Assay |

Experimental Protocols

Protocol 1: Boc Deprotection of this compound Linker

This protocol describes the removal of the Boc protecting group from the lysine side chain to prepare the linker for payload conjugation.

Materials:

-

PAB-Val-Lys(Boc)-Boc linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Dissolve the PAB-Val-Lys(Boc)-Boc linker in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Slowly add TFA to the solution (a 20-50% TFA/DCM solution is common).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by HPLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected linker amine salt is typically used in the next step without further purification.

Protocol 2: Payload Attachment to the Deprotected Linker

This protocol details the conjugation of an amine-containing payload (e.g., MMAE) to the deprotected PAB-Val-Lys linker.

Materials:

-

Deprotected PAB-Val-Lys linker (from Protocol 1)

-

Amine-containing payload (e.g., MMAE)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC (RP-HPLC) for purification

-

Lyophilizer

Procedure:

-

Dissolve the deprotected linker and the payload in anhydrous DMF in a reaction vessel under an inert atmosphere.

-

Add DIPEA to the mixture, followed by the addition of HATU.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the drug-linker conjugate by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.

Protocol 3: Antibody-Drug Conjugate (ADC) Formation

This protocol describes the conjugation of the drug-linker to a monoclonal antibody (mAb) via lysine residues.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab for HER2-positive cancers)

-

Drug-linker conjugate (from Protocol 2) with an NHS-ester activation group

-

Conjugation buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., Tris or glycine)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.

-

Dissolve the NHS-ester activated drug-linker in a co-solvent like DMSO.

-

Add the drug-linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 8:1 drug-linker to antibody).

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

Quench the reaction by adding an excess of the quenching solution.

-

Purify the ADC from unconjugated drug-linker and aggregates using SEC.

-

Concentrate and buffer exchange the purified ADC into a formulation buffer.

Protocol 4: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Use a hydrophobic interaction chromatography (HIC) column.

-

Mobile Phase A: High salt buffer (e.g., 2M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7).

-

Run a gradient from high to low salt concentration to elute the different ADC species.

-

The number of conjugated drugs increases the hydrophobicity, leading to longer retention times.

-

Calculate the average DAR from the peak areas of the different drug-loaded species.[3][4]

Purity and Aggregation Analysis by SEC-HPLC:

-

Use a size-exclusion chromatography (SEC) column.

-

Elute with a suitable mobile phase (e.g., PBS) under isocratic conditions.

-

Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC.

-

Peaks eluting earlier represent aggregates, and later-eluting peaks correspond to smaller molecules.

Mass Spectrometry (MS) Analysis:

-

LC-MS analysis of the intact ADC can confirm the mass of the conjugate and provide information on the distribution of drug-loaded species.[5][6]

-

Peptide mapping after enzymatic digestion can be used to identify the specific lysine residues that have been conjugated.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.[7][8]

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer) and a negative control cell line.

-

Cell culture medium and supplements.

-

ADC and control antibody.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., SDS-HCl).

-

96-well plates.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC and control antibody for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm.

-

Plot cell viability versus ADC concentration and calculate the IC50 value.

Signaling Pathway Visualization

ADCs developed with the this compound linker can target various cancer-related signaling pathways. Below are examples for HER2 and EGFR, common targets in oncology.

HER2 Signaling Pathway

EGFR Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Dual-Payload ADC for the Treatment of HER2+ Breast and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Val-Lys(Boc)-PAB | CymitQuimica [cymitquimica.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: In Vitro Enzymatic Cleavage Assay for the ADC Linker PAB-Val-Lys-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, and its stability and cleavage characteristics are paramount to the efficacy and safety of the ADC. The PAB-Val-Lys-Boc linker is an enzymatically cleavable linker designed to be stable in circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This application note provides a detailed protocol for an in vitro cleavage assay of the this compound linker mediated by Cathepsin B.

The cleavage of the Val-Lys dipeptide by Cathepsin B initiates a self-immolative cascade through the p-aminobenzyl (PAB) spacer, leading to the release of the conjugated payload. The tert-butyloxycarbonyl (Boc) group protects the lysine (B10760008) side chain and is stable under the assay conditions. This assay is essential for characterizing the linker's susceptibility to enzymatic cleavage and determining its release kinetics, which are critical quality attributes in ADC development.[1][2][3]

Principle of the Assay

The in vitro cleavage assay for this compound relies on the enzymatic activity of Cathepsin B to hydrolyze the amide bond C-terminal to the valine-lysine dipeptide. The reaction is monitored by quantifying the decrease of the substrate (this compound) and the concurrent increase of the cleavage product over time using High-Performance Liquid Chromatography (HPLC). The rate of product formation is directly proportional to the enzymatic activity of Cathepsin B on the linker.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| This compound | MedchemExpress | HY-135869 |

| Recombinant Human Cathepsin B | R&D Systems | 953-CY |

| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |

| Sodium Acetate (B1210297) | Sigma-Aldrich | S2889 |

| Acetic Acid, Glacial | Sigma-Aldrich | 320099 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Acetonitrile (B52724) (ACN), HPLC Grade | Fisher Scientific | A998 |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |

| Ultrapure Water | Millipore | - |

| 96-well microplate, black | Corning | 3686 |

| HPLC system with UV detector | Agilent, Waters, etc. | - |

| Reversed-phase C18 column | Phenomenex, Waters, etc. | - |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in high-purity DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.51 mg of the linker (MW: 450.58 g/mol ) in 1 mL of DMSO.[4]

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C for up to one month.

-

-

Cathepsin B Stock Solution:

-

Reconstitute the lyophilized Recombinant Human Cathepsin B in the recommended buffer as per the manufacturer's instructions to a stock concentration (e.g., 1 mg/mL).

-

Store the enzyme stock solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5):

-

Prepare a 50 mM sodium acetate solution in ultrapure water.

-

Adjust the pH to 5.5 using glacial acetic acid.

-

Just before use, add DTT to a final concentration of 5 mM. DTT is a reducing agent required for Cathepsin B activity and should be added fresh.

-

-

Activated Cathepsin B Working Solution (e.g., 1 µM):

-

Thaw the Cathepsin B stock solution on ice.

-

Dilute the stock solution in the pre-warmed (37°C) Assay Buffer to the desired final concentration (e.g., 1 µM).

-

Pre-incubate the diluted enzyme solution at 37°C for 15 minutes to allow for activation.

-

In Vitro Cleavage Assay Procedure

-

In a 96-well microplate, add 45 µL of pre-warmed (37°C) Assay Buffer to each well designated for the reaction.

-

Add 5 µL of the 10 mM this compound stock solution to each well to achieve a final substrate concentration of 1 mM.

-

To initiate the enzymatic reaction, add 50 µL of the 1 µM activated Cathepsin B working solution to each well. The final volume in each well will be 100 µL.

-

Negative Control: In separate wells, add 50 µL of Assay Buffer without the enzyme to the substrate solution to monitor for any non-enzymatic degradation of the linker.

-

Incubate the microplate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction by adding 100 µL of cold acetonitrile with 0.1% TFA to the respective wells.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated protein.

-

Carefully transfer the supernatant to HPLC vials for analysis.

HPLC Analysis

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in ultrapure water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm.

-

Injection Volume: 20 µL.

Run a standard of the intact this compound to determine its retention time. The cleavage product(s) will have different retention times, typically eluting earlier than the more complex substrate.

Data Presentation